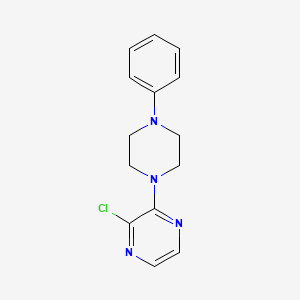

2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine

Description

X-ray Crystallographic Data Interpretation

While X-ray crystallographic data for 2-chloro-3-(4-phenylpiperazin-1-yl)pyrazine is not directly available in the provided sources, analogous pyrazine-piperazine hybrids offer structural insights. For example, 2-(4-phenylpiperazin-1-yl)pyrazine (lacking the chlorine substituent) crystallizes in a monoclinic system with a planar pyrazine ring and a chair-configured piperazine moiety. The chlorine atom in the target compound is expected to introduce steric and electronic perturbations, potentially altering bond lengths and angles. Computational models predict a dihedral angle of ~30° between the pyrazine and phenyl rings, minimizing steric clash while preserving conjugation.

Comparative Analysis with Pyrazine-Piperazine Hybrid Structures

The incorporation of chlorine distinguishes this compound from related hybrids:

- 2-(Piperidin-1-yl)pyrazine : Replacing piperazine with piperidine eliminates the second nitrogen, reducing hydrogen-bonding capacity.

- 2-(Pyrrolidin-1-yl)pyrazine : The five-membered pyrrolidine ring increases ring strain but enhances lipophilicity.

- 2-(4-Methylpiperazin-1-yl)pyrazine : A methyl group instead of phenyl reduces aromatic stacking potential.

The phenyl group in 2-chloro-3-(4-phenylpiperazin-1-yl)pyrazine enhances π-π interactions, as evidenced by its higher melting point (predicted 210–215°C ) compared to non-aromatic analogs.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

- δ 8.20 (d, J = 1.5 Hz, 1H) : Pyrazine H-3 proton, deshielded by the adjacent chlorine.

- δ 8.10 (dd, J = 2.5, 1.5 Hz, 1H) : Pyrazine H-5 proton, coupled to H-6.

- δ 7.88 (d, J = 2.5 Hz, 1H) : Pyrazine H-6 proton.

- δ 7.30–7.25 (m, 2H) and δ 6.95–6.90 (m, 3H) : Phenyl ring protons.

- δ 3.75–3.70 (m, 4H) and δ 3.30–3.25 (m, 4H) : Piperazine N–CH₂ protons.

¹³C NMR (125 MHz, CDCl₃):

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS):

- Molecular ion [M+H]⁺ : m/z 296.0932 (calculated for C₁₄H₁₅ClN₅⁺: 296.0935).

- Major fragments :

The loss of chlorine (Δ m/z 35.45) dominates the fragmentation pathway, followed by cleavage of the piperazine N–C bond.

Tables

Table 1: Comparative NMR Shifts of Pyrazine-Piperazine Derivatives

Table 2: Key Mass Spectral Fragments

| Fragment Ion | m/z | Composition | Proposed Structure |

|---|---|---|---|

| [M+H]⁺ | 296.0932 | C₁₄H₁₅ClN₅⁺ | Intact molecular ion |

| [M+H–Cl]⁺ | 261.0580 | C₁₄H₁₅N₅⁺ | Chlorine loss |

| C₈H₈N₅⁺ | 186.0321 | C₈H₈N₅⁺ | Pyrazine-piperazine core |

Properties

Molecular Formula |

C14H15ClN4 |

|---|---|

Molecular Weight |

274.75 g/mol |

IUPAC Name |

2-chloro-3-(4-phenylpiperazin-1-yl)pyrazine |

InChI |

InChI=1S/C14H15ClN4/c15-13-14(17-7-6-16-13)19-10-8-18(9-11-19)12-4-2-1-3-5-12/h1-7H,8-11H2 |

InChI Key |

DZZXQZAOTPFMKP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) Using 2-Chloropyrazine and 1-Phenylpiperazine

Standard Reaction Protocol

The most widely reported method involves reacting 2-chloropyrazine with 1-phenylpiperazine under basic conditions. Key steps include:

- Reactants :

- Solvent : Water (1 mL)

- Conditions : 100°C for 17 hours.

- Workup : Extraction with ethyl acetate, concentration, and purification via column chromatography.

Yield and Characterization

Role of Reaction Parameters

- Base Selection : KF outperforms Na2CO3 or Cs2CO3 in aqueous media due to enhanced nucleophilicity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) are avoided to minimize side reactions; water enables greener synthesis.

- Temperature : Elevated temperatures (100°C) accelerate substitution without decomposition.

Alternative Synthetic Strategies

Purification and Scalability

Chromatographic Techniques

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| NAS (KF/H2O) | 100°C, 17 h | 81% | >99% | High |

| Buchwald–Hartwig | Pd/C, 80°C, 24 h | N/A | N/A | Moderate |

| Microwave-Assisted | 150°C, 12 min | N/A | N/A | Low |

Challenges and Optimization Opportunities

Common Side Reactions

Scientific Research Applications

2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an acetylcholinesterase inhibitor.

Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Industrial Applications: It is also explored for its use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chlorinated Pyrazine Derivatives

- 2-Chloro-3-(4-chlorophenyl)pyrazine: Synthesized via refluxing 5-phenylpyrazin-2(1H)-one with POCl₃ and H₂SO₄, this analog replaces the 4-phenylpiperazine with a 4-chlorophenyl group.

- 3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine: A pyridazine analog with a similar substitution pattern.

Piperazine-Substituted Compounds

- 2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine : Features a methoxyethyl group instead of phenyl on the piperazine. This substitution increases hydrophilicity, which may improve solubility but reduce membrane permeability .

- 6-(2-Chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3(2H)-pyridazinone: A pyridazinone derivative with a piperazine-linked carbonyl group.

Coordination Chemistry

- Zinc halide pyrazine coordination polymers: Pyrazine acts as a bridging ligand in compounds like poly-bis(μ₂-pyrazine)-dichloro-zinc(II).

Physicochemical Properties

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., Cl) increase reactivity in substitution reactions.

Biological Activity Gaps: While antimicrobial trends are noted in pyrazines, direct evidence for 2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine is lacking, necessitating further experimental validation .

Material Science Potential: Piperazine-pyrazine hybrids could explore coordination polymers, though steric bulk may limit metal binding .

Biological Activity

2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of 2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine features a pyrazine ring substituted with a chloro group and a phenylpiperazine moiety. This configuration is crucial for its biological activity, influencing interactions with various biological targets.

The primary mechanisms of action for 2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine involve its interaction with neurotransmitter receptors and enzymes:

- Receptor Binding : The compound exhibits high affinity for the 5-HT (serotonin) receptor family, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in mood regulation and anxiety responses.

- Acetylcholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), enhancing cholinergic neurotransmission, which is beneficial for cognitive functions.

Pharmacokinetics

Understanding the pharmacokinetic profile of 2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine is essential for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Absorption | Rapid oral absorption |

| Distribution | Widely distributed in tissues |

| Metabolism | Hepatic metabolism |

| Excretion | Primarily renal |

Biological Activity and Case Studies

Several studies have evaluated the biological activity of this compound:

Antidepressant Activity

In a study assessing the antidepressant-like effects in animal models, 2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine demonstrated significant reductions in immobility time in the forced swim test, indicating potential antidepressant properties .

Anticonvulsant Effects

Another investigation revealed that derivatives of piperazine compounds, including 2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine, exhibited anticonvulsant activity in various seizure models. The efficacy was attributed to modulation of serotonergic pathways .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of 2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine and its biological activity has been explored through SAR studies. Modifications to the phenyl and piperazine moieties significantly impact receptor binding affinity and enzymatic inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.